

# Part 1: DHA27 - An Artemisinin Derivative with Synergistic Antibacterial Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Antimicrobial agent-27

Cat. No.: B12379343

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DHA27 is a semi-synthetic derivative of artemisinin that has demonstrated significant potential as an antibacterial sensitizer. While it exhibits little to no direct antibacterial activity on its own, DHA27 enhances the efficacy of conventional antibiotics, particularly aminoglycosides, against resistant bacteria such as *Pseudomonas aeruginosa* and Methicillin-resistant *Staphylococcus aureus* (MRSA).<sup>[1][2]</sup>

## Intellectual Property

Specific patents for DHA27 were not identified in a general search. However, the synthesis of DHA27 is attributed to researchers at the College of Pharmacy, Zunyi Medical University, and the College of Pharmacy, Army Medical University (the Third Military Medical University).<sup>[1][3]</sup> This suggests that the intellectual property and any potential patents are likely held by these institutions. The broader field of artemisinin derivatives is covered by numerous patents for their antimalarial and other therapeutic uses.

## Mechanism of Action

DHA27's primary mechanism of action is the potentiation of other antibiotics. In tobramycin-resistant *Pseudomonas aeruginosa*, DHA27 has been shown to inhibit the mRNA expression of aminoglycoside-modifying enzymes.<sup>[4]</sup> In Methicillin-resistant *Staphylococcus aureus* (MRSA), DHA27 is believed to inhibit the expression of efflux pump genes, leading to increased intracellular concentrations of antibiotics like gentamicin.<sup>[2][5][6]</sup> This restoration of susceptibility to existing antibiotics is a critical strategy in combating antimicrobial resistance.

## Quantitative Data

The following tables summarize the key quantitative data for DHA27's antibacterial sensitizing effects.

Table 1: Minimum Inhibitory Concentrations (MICs) of DHA27 and Tobramycin against *Pseudomonas aeruginosa*

Organism Strain	Compound	MIC (µg/mL)
P. aeruginosa (Standard Strain)	DHA27	>1024 <sup>[1]</sup>
P. aeruginosa (20 clinical isolates)	DHA27	≥1024 <sup>[1]</sup>
P. aeruginosa (20 clinical isolates)	Tobramycin	≥256 <sup>[1]</sup>

Table 2: Fractional Inhibitory Concentration Index (FICI) for DHA27 in Combination with Tobramycin against *P. aeruginosa*

Organism Strain	Drug Combination	FICI	Interpretation
P. aeruginosa ATCC27853	DHA27 + Tobramycin	0.28 <sup>[1]</sup>	Synergistic

Note: FICI ≤ 0.5 is considered synergistic.

## Experimental Protocols

The minimum inhibitory concentrations (MICs) of DHA27 and aminoglycosides are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

- Prepare a series of two-fold dilutions of the test compounds (DHA27 and antibiotic) in Mueller-Hinton (MH) broth in a 96-well microtiter plate.

- Inoculate each well with a standardized bacterial suspension (e.g.,  $1.0 \times 10^6$  colony-forming units (CFU)/mL).
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth.

This assay is used to assess the synergistic effect of DHA27 and an antibiotic.

- In a 96-well plate, prepare serial dilutions of DHA27 horizontally and the antibiotic vertically.
- Inoculate the wells with a standardized bacterial suspension.
- Following incubation, determine the MIC of each drug alone and in combination.
- The Fractional Inhibitory Concentration Index (FICI) is calculated as follows:  $FICI = (MIC \text{ of drug A in combination} / MIC \text{ of drug A alone}) + (MIC \text{ of drug B in combination} / MIC \text{ of drug B alone})$ .

This assay indirectly measures the effect of DHA27 on efflux pump activity.

- Grow bacterial cultures to the mid-logarithmic phase.
- Adjust the bacterial suspension to a specific optical density (e.g., OD600 of 1.0).
- Add DHA27 at various concentrations (e.g., 32, 64, and 128 µg/mL).
- Add daunorubicin (a fluorescent substrate of many efflux pumps) to a final concentration of 40 µg/mL.
- Incubate at 37°C in the dark for various time points (e.g., 0, 10, 20, and 30 minutes).
- Centrifuge the samples and measure the fluorescence of the supernatant to determine the amount of daunorubicin that has not been taken up or has been effluxed by the bacteria. An increase in intracellular daunorubicin (less in the supernatant) in the presence of DHA27 suggests efflux pump inhibition.

This method is used to quantify the effect of DHA27 on the expression of specific genes (e.g., those encoding aminoglycoside-modifying enzymes or efflux pumps).

- Treat bacterial cultures with DHA27 and/or an antibiotic.
- Extract total RNA from the bacterial cells.
- Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Perform real-time PCR using specific primers for the target genes and a reference gene (e.g., 16S rRNA).
- Calculate the relative gene expression using the  $2^{-\Delta\Delta C_t}$  method.[1]

## Diagrams



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Caption: Mechanism of DHA27 sensitizing *P. aeruginosa* to aminoglycosides.

## Part 2: Pep27 - A Signal Peptide from *Streptococcus pneumoniae* with Direct Antimicrobial Activity

Pep27 is a 27-amino acid signal peptide from *Streptococcus pneumoniae* that exhibits direct antibacterial activity against both Gram-positive and Gram-negative pathogenic bacteria.[7]

Unlike many antimicrobial peptides that disrupt the cell membrane, Pep27 has a more subtle intracellular mechanism of action.

## Intellectual Property

A specific patent for the Pep27 peptide was not identified in the conducted searches. Research on Pep27 has been published in peer-reviewed journals, and this public disclosure may impact

its patentability. However, intellectual property could exist around modified versions of the peptide, such as the PEP27-2 analog, which has shown enhanced antimicrobial activity.[8]

## Mechanism of Action

The mode of action of Pep27 is distinct from many other antimicrobial peptides. It penetrates the bacterial membrane via an energy-independent pathway without causing significant membrane damage.[7] Once inside the bacterial cell, Pep27 does not inhibit macromolecular synthesis (DNA, RNA, or protein). Instead, it activates protein phosphatase activity, leading to physiological changes that are ultimately bactericidal.[7]

## Quantitative Data

Table 3: Antibacterial Activity of Pep27

Bacterial Species	Type	MIC (μM)
Bacillus subtilis	Gram-positive	8
Staphylococcus aureus	Gram-positive	8
Escherichia coli	Gram-negative	16
Pseudomonas aeruginosa	Gram-negative	16
Salmonella typhimurium	Gram-negative	32
Candida albicans	Fungal	>128

(Data derived from descriptions in Sung et al., 2007; specific values may vary based on experimental conditions.)[7]

Table 4: Hemolytic Activity of Pep27

Peptide	Concentration (μM)	Hemolysis (%)
Pep27	128	< 5

(Data derived from descriptions in Sung et al., 2007, indicating no significant hemolytic effect on human erythrocytes.)<sup>[7]</sup>

## Experimental Protocols

The MIC of Pep27 is determined by a standard broth microdilution method.

- Synthesize and purify the Pep27 peptide.
- Prepare two-fold serial dilutions of the peptide in a suitable broth medium (e.g., Luria-Bertani for bacteria) in a 96-well plate.
- Add a standardized inoculum of the target microorganism to each well.
- Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
- The MIC is the lowest peptide concentration that results in no visible growth.

To assess whether Pep27 damages the bacterial membrane, flow cytometry with a membrane-impermeable dye like propidium iodide (PI) can be used.

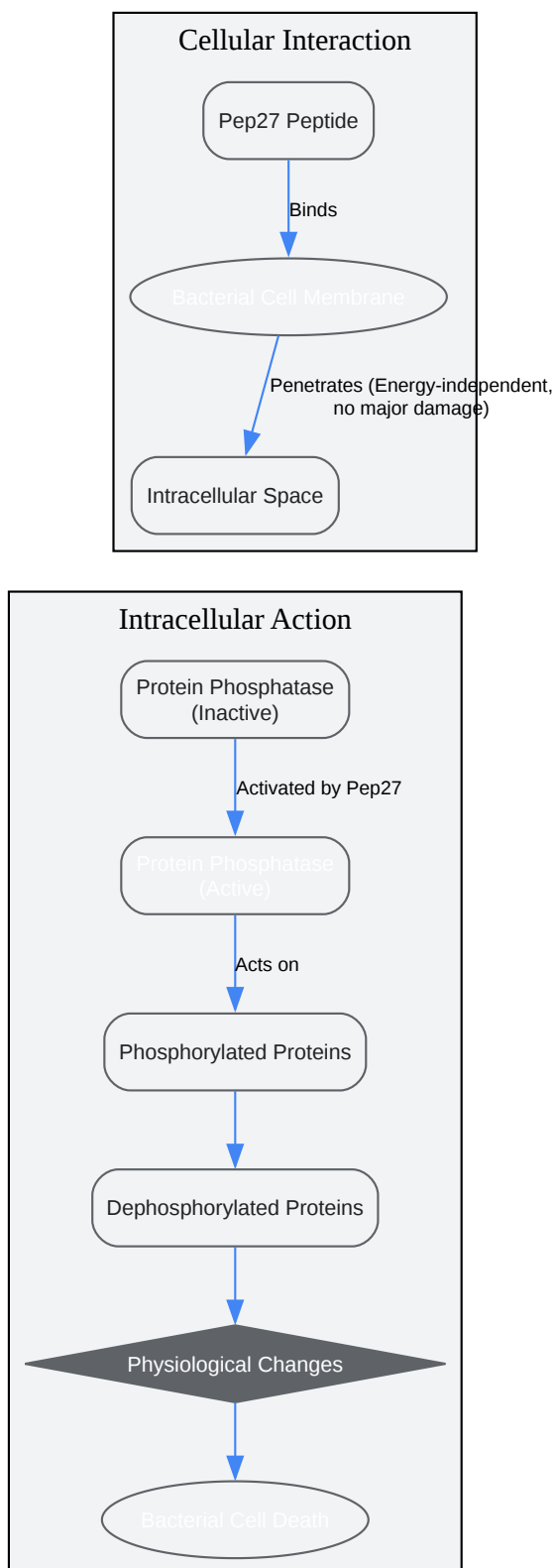
- Treat bacterial cells with Pep27 at various concentrations.
- Incubate for a defined period.
- Add PI to the cell suspension.
- Analyze the cells by flow cytometry. An increase in the percentage of PI-positive cells indicates membrane damage. (For Pep27, minimal PI uptake is expected).

This assay measures the effect of Pep27 on intracellular phosphatase activity.

- Prepare cell lysates from bacteria treated with Pep27 (e.g., at concentrations of 10-15  $\mu$ M for 5-10 minutes).<sup>[7]</sup>
- Use a commercially available protein phosphatase assay kit, which typically provides a phosphorylated substrate that releases a detectable signal (e.g., colorimetric or fluorescent) upon dephosphorylation.

- Add the cell lysate to the reaction mixture containing the substrate.
- Measure the signal over time to determine the rate of phosphatase activity. An increase in signal in Pep27-treated lysates compared to controls indicates activation of protein phosphatase.

## Diagrams



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Caption: Proposed mechanism of action for the Pep27 peptide.

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Email: [info@benchchem.com](mailto:info@benchchem.com)